molecular formula C19H21NO B2817206 4-(4-Benzylpiperidin-1-yl)benzaldehyde CAS No. 1098353-09-3

4-(4-Benzylpiperidin-1-yl)benzaldehyde

Cat. No.: B2817206
CAS No.: 1098353-09-3
M. Wt: 279.383
InChI Key: BYFJLFIUHRXZPH-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “4-(4-Benzylpiperidin-1-yl)benzaldehyde” are not explicitly mentioned in the sources I have access to .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the sources I have access to .

Scientific Research Applications

Synthesis and Anticancer Applications

4-(4-Benzylpiperidin-1-yl)benzaldehyde is a key intermediate in the synthesis of small molecule anticancer drugs. A study by Zhang et al. (2018) details a high-yield synthetic method for a related compound, 4-(pyrrolidin-1-ylmethyl)benzaldehyde, used in anticancer drug development. This synthesis process has significant implications for the production of compounds with this compound structure, highlighting its potential in cancer treatment research (Zhang, Cao, Xu, & Wang, 2018).

Chemical Probes and Sensors

Lin et al. (2008) designed a ratiometric fluorescent probe based on a derivative of benzaldehyde, demonstrating its application in detecting cysteine and homocysteine. This work suggests that modifications of benzaldehyde compounds, potentially including this compound, can be used in the development of sensitive and selective chemical sensors (Lin, Long, Yuan, Cao, Chen, & Tan, 2008).

Photocatalysis Research

Research by Lima et al. (2017) on the photocatalytic conversion of benzyl alcohol to benzaldehyde in an environmentally friendly manner underscores the potential application of benzaldehyde derivatives, including this compound, in green chemistry and photocatalysis (Lima, Silva, Silva, & Faria, 2017).

Electrochemical Applications

A study by Lu et al. (2014) explores the electrochemical polymerization of a compound with a benzaldehyde structure. This research demonstrates the electrocatalytic activity of these polymers, potentially extending to derivatives like this compound, in the oxidation of organic compounds (Lu, Ma, Yi, Shen, Zhong, Ma, & Li, 2014).

Oxidation Processes in Industry

Sharma et al. (2012) investigated the oxidation of benzyl alcohol to benzaldehyde, a process relevant to the industrial applications of benzaldehyde derivatives. Their findings contribute to understanding how this compound might be utilized in similar industrial contexts (Sharma, Soni, & Dalai, 2012).

Safety and Hazards

The safety and hazards associated with “4-(4-Benzylpiperidin-1-yl)benzaldehyde” are not explicitly mentioned in the sources I have access to .

Future Directions

The future directions for the study and application of “4-(4-Benzylpiperidin-1-yl)benzaldehyde” are not explicitly mentioned in the sources I have access to .

Properties

IUPAC Name

4-(4-benzylpiperidin-1-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c21-15-18-6-8-19(9-7-18)20-12-10-17(11-13-20)14-16-4-2-1-3-5-16/h1-9,15,17H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFJLFIUHRXZPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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